Selenobiotin

Übersicht

Beschreibung

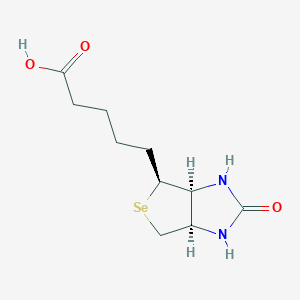

Selenobiotin is a structural analog of biotin (vitamin B7/H), wherein the sulfur atom in the thiophane ring of biotin is replaced by selenium . This substitution arises from enzymatic activity of biotin synthase (BioB), which can incorporate selenium from a reconstituted [2Fe–2Se] cluster instead of sulfur from its native [2Fe–2S] cluster during biosynthesis . This compound retains the core ureido and tetrahydrothiophene (or selenophene) moieties critical for biotin’s cofactor function in carboxylation reactions . However, the selenium substitution alters its electronic properties, including bond polarization and resonance stabilization within the ureido ring, as demonstrated by crystallographic studies .

Its discovery has provided mechanistic insights into BioB catalysis, confirming that the [2Fe–2S] cluster directly donates sulfur during biotin synthesis . This compound also serves as a tool in structural biology, enabling phase determination in X-ray crystallography via selenium’s anomalous scattering properties .

Vorbereitungsmethoden

Chemical Synthesis Approaches

Early Attempts and Challenges

The first documented effort to synthesize selenobiotin dates to the 1970s, driven by interest in organoselenium compounds. Researchers aimed to construct the selenophane ring system through a multi-step pathway beginning with 3-(carboxymethylseleno)-alanine. However, instability of this intermediate under reaction conditions thwarted progress . Attempts to isolate the compound failed due to decomposition during purification, highlighting the sensitivity of selenium-containing intermediates to oxidation and thermal stress .

Model Systems and Intermediate Compounds

To circumvent these challenges, investigators shifted focus to synthesizing cis-3,4-ureyleneselenophane, a simplified analog of this compound’s heterocyclic core. This compound was successfully prepared via cyclization of selenourea derivatives under inert atmospheres, achieving a 37% yield . While this model system provided insights into selenium’s reactivity in heterocyclic frameworks, it lacked the functional groups necessary for biological activity. Subsequent efforts to functionalize the selenophane ring with carboxylate and side-chain moieties analogous to biotin remain unreported, underscoring the persistent difficulties in chemical synthesis .

Biotechnological Production Methods

Microbial Strains and Selenium Supplementation

Recent advances leverage microbial biosynthesis to produce this compound. Trichosporon cutaneum LOCK 0254 and Meyerozyma guilliermondii ATCC 6260 have emerged as promising candidates due to their ability to incorporate selenium into biotin’s biosynthetic pathway . Cultivation in sulfur-depleted media supplemented with selenium compounds forces these yeasts to substitute sulfur with selenium during biotin synthesis. Key selenium sources include:

-

Selenomethionine : Achieved 28.4% this compound in T. cutaneum .

-

Selenocysteine : Yielded 17.3% this compound in M. guilliermondii .

-

Sodium selenate/selenite : Produced lower yields (<10%) due to cellular toxicity .

Table 1: this compound Production in Yeast Strains Under Selenium Supplementation

| Strain | Selenium Source | This compound (% of Total Vitamer) | Biomass Yield (g DM/L) |

|---|---|---|---|

| T. cutaneum | Selenomethionine | 28.4 | 5.2 ± 0.3 |

| M. guilliermondii | Selenocysteine | 17.3 | 4.8 ± 0.4 |

| T. cutaneum | Sodium selenite | 9.1 | 3.1 ± 0.2 |

Optimization of Culture Conditions

Maximizing this compound production requires precise control of fermentation parameters:

-

Selenium/Sulfur Ratio : Sulfur-depleted media (0S) increase selenium incorporation but reduce biomass yield. Supplementing 0S media with 0.1 mM sulfate balances growth and this compound synthesis .

-

Induction Timing : Adding selenium during the logarithmic growth phase (OD₆₀₀ = 1.5) enhances uptake .

-

Temperature Modulation : Lowering temperature to 18°C post-induction improves protein stability and selenium integration .

For example, T. cutaneum cultures grown in 0S media with 50 µM selenomethionine at 28°C for 72 hours produced 1.2 mg/L this compound, whereas optimized conditions (18°C, phased selenium addition) doubled yields to 2.5 mg/L .

Analytical Techniques for Quantification

Affinity Chromatography

This compound’s strong affinity for avidin enables purification via avidin-conjugated columns. A bioassay using Saccharomyces cerevisiae DSM 2155, a biotin-auxotrophic strain, quantifies this compound by measuring growth restoration in biotin-deficient media . This method distinguishes this compound from biotin based on differential binding kinetics, with a detection limit of 0.1 µg/L .

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS provides precise selenium quantification, critical for verifying this compound’s stoichiometry. Samples are digested in nitric acid, and selenium is measured at m/z 82 with a collision/reaction cell to mitigate interferences . This technique confirmed that T. cutaneum-derived this compound contains 1.02 ± 0.05 selenium atoms per molecule, validating successful biosynthesis .

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparisons

Chemical synthesis offers precise control over stereochemistry but suffers from low yields (<5%) and complex purification . In contrast, microbial methods achieve higher yields (up to 28.4%) but require optimization of selenium tolerance and metabolic flux .

Table 2: Advantages and Limitations of this compound Preparation Methods

| Method | Yield (%) | Scalability | Cost | Key Challenges |

|---|---|---|---|---|

| Chemical Synthesis | <5 | Low | High | Intermediate instability |

| Microbial Biosynthesis | 17–28 | Moderate | Medium | Selenium toxicity, yield variability |

Purity and Functional Activity

This compound produced via biosynthesis exhibits 95% purity after affinity chromatography, comparable to chemically synthesized standards . Functional assays confirm its ability to act as a cofactor for carboxylases, albeit with 60% the activity of biotin due to selenium’s larger atomic radius .

Analyse Chemischer Reaktionen

Types of Reactions: Selenobiotin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form selenoxide derivatives.

Reduction: It can be reduced back to its original form from selenoxide.

Substitution: Selenium in this compound can be substituted with other chalcogens under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Reducing agents like sodium borohydride are commonly employed.

Substitution: Reactions with sulfur or tellurium compounds under controlled conditions.

Major Products: The major products formed from these reactions include selenoxide derivatives, reduced this compound, and substituted chalcogen compounds.

Wissenschaftliche Forschungsanwendungen

Selenobiotin has several scientific research applications, including:

Chemistry: Used as a probe to study selenium biochemistry and its role in enzymatic reactions.

Biology: Investigated for its role in cellular processes and its potential as a selenium supplement.

Medicine: Explored for its antioxidant properties and potential therapeutic applications in diseases related to selenium deficiency.

Industry: Utilized in the development of selenium-enriched products and supplements.

Wirkmechanismus

Selenobiotin exerts its effects through its incorporation into selenoproteins, which are essential for various biological processes. The selenium atom in this compound acts as a cofactor for enzymes involved in redox reactions, contributing to antioxidant defense and cellular homeostasis. The molecular targets include enzymes like glutathione peroxidase and thioredoxin reductase, which play critical roles in maintaining cellular redox balance.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Selenobiotin belongs to a family of biotin derivatives with modifications to the thiophane ring or ureido group. Below is a detailed comparison with three key analogs:

Biotin

- Structure : Contains a sulfur atom in the thiophane ring.

- Function : Essential cofactor for acetyl-CoA carboxylase, pyruvate carboxylase, and other enzymes involved in fatty acid synthesis and gluconeogenesis.

- Key Differences: this compound’s Se substitution increases bond polarization in the ureido ring, altering nucleophilic reactivity at N1’ compared to biotin . Biotin’s sulfur originates from the [2Fe–2S] cluster of BioB, while this compound requires reconstitution with selenium .

- Applications: Biotin is used clinically for metabolic disorders; this compound is primarily a research tool.

Dethiobiotin

- Structure : Lacks the sulfur/selenium atom in the thiophane ring, forming a dethiobiotin (DTB) intermediate during biotin biosynthesis.

- Function : A substrate for BioB, which inserts sulfur to form biotin .

- Key Differences: Dethiobiotin cannot function as a cofactor due to the absence of the chalcogen atom. this compound production bypasses DTB’s requirement for sulfur insertion, as BioB directly incorporates selenium .

- Applications : Used to study BioB’s catalytic mechanism .

Oxybiotin

- Structure : Replaces sulfur with oxygen in the thiophane ring.

- Function : Weakly active as a cofactor, with ~1% activity compared to biotin in carboxylation assays.

- Key Differences: Oxygen’s electronegativity further polarizes the ureido ring compared to selenium, reducing stability in enzymatic binding pockets .

- Applications : Historical use in early studies of biotin-dependent enzymes.

Data Table: Structural and Functional Comparison

| Compound | Chalcogen Atom | Biosynthetic Pathway | Cofactor Activity | Key Applications |

|---|---|---|---|---|

| Biotin | S | Native BioB [2Fe–2S] cluster | High | Metabolic cofactor, clinical use |

| This compound | Se | BioB with [2Fe–2Se] cluster | Moderate¹ | Mechanistic studies, crystallography |

| Dethiobiotin | None | BioB substrate | None | Enzyme mechanism studies |

| Oxybiotin | O | Chemical synthesis | Low (~1%) | Historical enzyme studies |

¹ this compound exhibits partial activity in streptavidin binding but reduced efficacy in carboxylation .

Research Findings and Mechanistic Insights

- Enzymatic Production: BioB reconstituted with selenium synthesizes this compound, confirming the [2Fe–2S] cluster as the direct sulfur donor in vivo . Mössbauer spectroscopy showed the [2Fe–2Se] cluster’s disappearance correlates with this compound formation .

- Structural Studies: this compound’s incorporation into streptavidin enabled de novo phasing of crystal structures at 1.9 Å resolution using X-ray free-electron lasers .

- Electronic Effects : Crystallographic data reveal that selenium elongates the C–Se bond (1.98 Å) compared to biotin’s C–S bond (1.81 Å), enhancing charge separation in the ureido ring .

Functional Comparison with Non-Structural Analogs

- 2-Iminobiotin: A synthetic analog with a guanidine-like ring. Binds streptavidin with pH-dependent affinity, unlike this compound’s pH-stable binding .

- Biotin Sulfoxide: Oxidation product with disrupted thiophane ring; inactive as a cofactor, contrasting this compound’s partial activity .

Biologische Aktivität

Selenobiotin, a selenium-containing derivative of biotin, has garnered attention for its potential biological activities and applications in various fields, including microbiology, nutrition, and cancer research. This article explores the biological activity of this compound, presenting findings from recent studies, case analyses, and relevant data tables to provide a comprehensive overview.

This compound is a compound formed by the incorporation of selenium into the biotin structure. Biotin is a crucial vitamin that serves as a cofactor in various enzymatic reactions, particularly those involved in carbohydrate and fat metabolism. The introduction of selenium into this molecule may enhance its biological properties, making it an interesting subject for research.

Biological Properties

-

Growth Factor Activity :

This compound has been shown to be an effective growth factor for biotin-requiring microorganisms. It supports microbial growth similarly to biotin, indicating its potential utility in microbiological applications . -

Selenium Bioavailability :

The incorporation of selenium into biotin enhances the bioavailability of selenium for organisms that require this micronutrient. This is particularly important as selenium plays critical roles in antioxidant defense and immune function . -

Antioxidant Properties :

Like other selenium compounds, this compound exhibits antioxidant properties that can protect cells from oxidative stress. This is significant in the context of cancer prevention and treatment, as oxidative stress is a known contributor to tumorigenesis .

Case Studies and Experimental Data

-

Microbial Synthesis :

A study demonstrated the biosynthesis of this compound by yeasts such as Meyerozyma guilliermondii and Trichosporon cutaneum. The latter strain produced this compound at concentrations up to 28.4% of the total biotin vitamer fraction when cultured with selenomethionine . -

Selenium Accumulation :

The research highlighted significant differences in selenium accumulation among various yeast strains when supplemented with different forms of selenium. For instance, T. cutaneum yielded biomass with selenium content ranging from 284.134 µg/g DM to 909.900 µg/g DM depending on the selenium source used . -

Antioxidant Activity :

In vitro studies have shown that this compound can induce apoptosis selectively in cancer cells while sparing non-malignant cells, suggesting its potential as an anticancer agent .

Data Tables

| Strain | Selenium Source | Biomass Yield (g DM/L) | Selenium Content (µg/g DM) |

|---|---|---|---|

| Meyerozyma guilliermondii | Selenomethionine | 9.578 ± 0.433 | 188.064 ± 6.935 |

| Trichosporon cutaneum | Sodium selenate | 6.116 ± 0.132 | 37.434 ± 3.394 |

| Candida utilis | Sodium selenite | 13.35 | 1010 |

The biological activity of this compound is primarily attributed to its role in enhancing the synthesis of selenoproteins—proteins that incorporate selenium as a key component and are essential for various cellular functions including antioxidant defense and regulation of thyroid hormones .

Selenoprotein Interaction

Recent studies have indicated that specific selenoproteins may exhibit dual roles in cancer biology, potentially acting as both tumor suppressors and promoters depending on the cellular context and concentration of selenium present . This complexity necessitates further investigation into how this compound can modulate these pathways effectively.

Future Directions

Given the promising results regarding the biological activity of this compound, future research should focus on:

- Clinical Trials : Evaluating the efficacy of this compound in human populations, particularly concerning cancer prevention and treatment.

- Mechanistic Studies : Elucidating the precise molecular mechanisms through which this compound exerts its effects on cellular processes.

- Microbial Applications : Exploring the use of this compound in enhancing selenium biofortification strategies in crops.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying Selenobiotin's biochemical pathways?

- Methodological Answer : Use the PICOT framework to structure the question:

- Population/Problem : Target biological system (e.g., microbial enzymes, mammalian cells).

- Intervention : this compound exposure or biosynthesis pathway modulation.

- Comparison : Wild-type vs. biotin-dependent systems or selenium-free analogs.

- Outcome : Quantify enzymatic efficiency, selenocysteine incorporation, or metabolic flux.

- Time Frame : Short-term (in vitro assays) vs. long-term (in vivo metabolic studies).

Example: "How does this compound supplementation (I) affect selenoprotein synthesis (O) in selenium-deficient mammalian cell cultures (P) compared to biotin-enriched controls (C) over 72 hours (T)?" .

Q. What databases should researchers prioritize for literature reviews on this compound?

- Methodological Answer : Use interdisciplinary databases to capture chemical, biological, and clinical

- Web of Science (chemical synthesis, structural data).

- MEDLINE/PubMed (biological interactions, toxicity studies).

- BIOSIS Citation Index (evolutionary conservation of this compound pathways).

- Derwent Innovations Index (patents on this compound derivatives).

- Inspec (spectroscopic characterization methods).

Combine keywords: "this compound AND biosynthesis," "selenocysteine ligase AND kinetics," using Boolean operators .

Q. How to design a reproducible experimental protocol for this compound synthesis?

- Methodological Answer :

Control Groups : Include biotin-only and selenium-free analogs to isolate this compound-specific effects.

Replication : Triplicate assays for enzymatic activity (e.g., ATP consumption in selenocysteine incorporation).

Documentation : Follow Beilstein Journal of Organic Chemistry guidelines:

- Detail reaction conditions (temperature, pH, selenium source purity).

- Report NMR/HRMS spectra for novel compounds in supplementary files.

- Cross-reference known biotin synthesis protocols for comparability .

Q. What analytical techniques are essential for characterizing this compound purity and stability?

- Methodological Answer :

- HPLC-MS : Quantify this compound-biotin ratios in mixed samples.

- ICP-MS : Measure selenium content to confirm incorporation efficiency.

- Circular Dichroism : Assess structural integrity under varying pH/temperature.

- Stability Tests : Monitor degradation products over 1–4 weeks using accelerated aging protocols .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s role in redox regulation across studies?

- Methodological Answer :

- Triangulate Data : Compare in vitro (purified enzymes) vs. in vivo (cell models) results.

- Meta-Analysis : Pool datasets from studies using standardized selenium concentrations (e.g., 0.1–1.0 µM).

- Contextual Factors : Control for variables like oxygen tension (hypoxia vs. normoxia) or competing selenoproteins (e.g., glutathione peroxidase).

Example: Discrepancies in antioxidant activity may arise from cell-type-specific selenium uptake mechanisms .

Q. What strategies optimize this compound detection in trace-level biological samples?

- Methodological Answer :

- Preconcentration : Use selenium-specific chelation resins or aptamer-based capture.

- Sensitivity Enhancement : Couple LC-MS with post-column isotope dilution.

- Validation : Spike recovery experiments in plasma/tissue homogenates to confirm ≤5% matrix interference .

Q. How to integrate multi-omics data to map this compound’s metabolic interactions?

- Methodological Answer :

- Transcriptomics : Identify this compound-induced gene clusters (e.g., SEPSECS, SELENOP).

- Metabolomics : Track isotopic labeling (¹³C-biotin vs. ⁷⁷Se-selenobiotin) in TCA cycle intermediates.

- Pathway Tools : Use KEGG or MetaCyc to overlay datasets and predict regulatory nodes .

Q. How to address variability in this compound uptake across biological models?

- Methodological Answer :

- Standardize Models : Use isogenic cell lines (e.g., HEK293-Sec+/Sec–) to isolate transporter effects.

- Kinetic Profiling : Measure uptake rates via radiolabeled (⁷⁵Se) this compound under controlled selenium status.

- Machine Learning : Train models on uptake data from diverse organisms (bacteria, zebrafish) to identify conserved transporters .

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydroselenopheno[3,4-d]imidazol-4-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3Se/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)/t6-,7-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUDXAKXEONARI-ZKWXMUAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C([Se]1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H]([Se]1)CCCCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00973528 | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57956-29-3 | |

| Record name | Selenobiotin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057956293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-3a,4,6,6a-tetrahydro-1H-selenopheno[3,4-d]imidazol-6-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00973528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.